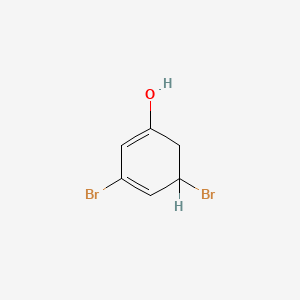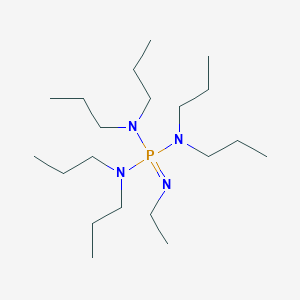![molecular formula C6H11Cl3O B14417639 1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane CAS No. 81308-01-2](/img/structure/B14417639.png)
1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane is an organic compound with the molecular formula C6H11Cl3O. It is a chlorinated ether, which means it contains both chlorine atoms and an ether functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane can be synthesized through several methods. One common approach involves the reaction of 1,3-dichloropropane with 1-chloropropan-2-ol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination reactions. The process may include the use of catalysts to enhance the reaction rate and yield. The final product is usually obtained through a series of purification steps, including distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of alkanes or alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Major Products
Substitution: Formation of ethers, amines, or thiols.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes or alcohols.
Applications De Recherche Scientifique
1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, including solvents and intermediates for polymer synthesis.
Mécanisme D'action
The mechanism of action of 1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane involves its interaction with various molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This can lead to changes in the structure and function of these molecules, affecting cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dichloropropane: A simpler chlorinated hydrocarbon with similar reactivity but lacking the ether functional group.
1,3-Dichloro-2-propanol: Contains hydroxyl groups instead of the ether linkage, leading to different reactivity and applications.
1,2-Dichloroethane: Another chlorinated hydrocarbon with different structural and chemical properties.
Uniqueness
1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane is unique due to its combination of chlorinated and ether functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler chlorinated hydrocarbons. Its reactivity and versatility make it valuable in various fields of research and industry.
Propriétés
Numéro CAS |
81308-01-2 |
|---|---|
Formule moléculaire |
C6H11Cl3O |
Poids moléculaire |
205.5 g/mol |
Nom IUPAC |
1,3-dichloro-2-(1-chloropropan-2-yloxy)propane |
InChI |
InChI=1S/C6H11Cl3O/c1-5(2-7)10-6(3-8)4-9/h5-6H,2-4H2,1H3 |
Clé InChI |
UJLNYAYQTNJCFP-UHFFFAOYSA-N |
SMILES canonique |
CC(CCl)OC(CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


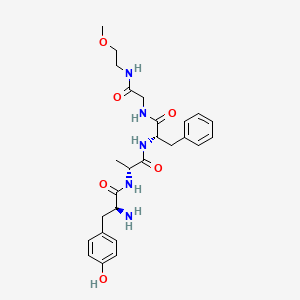
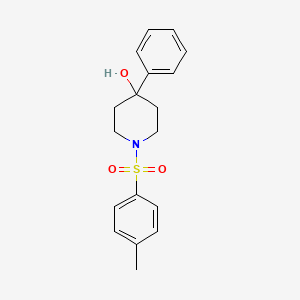
![5-[2-(Prop-1-en-2-yl)-1,3-dioxolan-2-yl]pent-2-yn-1-ol](/img/structure/B14417566.png)

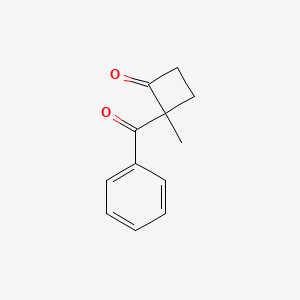
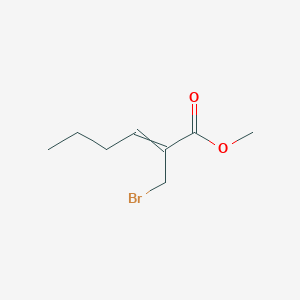
![2,6-Diphenyl-4-[(9H-thioxanthen-9-ylidene)ethenylidene]-4H-pyran](/img/structure/B14417610.png)
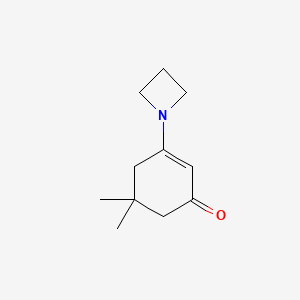
![1,7-Diazabicyclo[5.3.2]dodecane](/img/structure/B14417620.png)
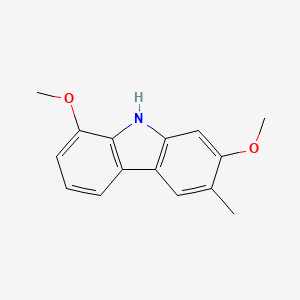
![2H-Thiireno[e][1,3]benzodioxole](/img/structure/B14417633.png)
